N-Desmethyl Bedaquiline-d6

Isotope Dilution Mass Spectrometry LC-MS/MS Quantitative Bioanalysis

N-Desmethyl Bedaquiline-d6 (CAS: 2271264-26-5) is a deuterated analogue of N-desmethyl bedaquiline (M2), the primary circulating metabolite of the diarylquinoline antimycobacterial agent bedaquiline. This compound is a stable isotope-labeled internal standard specifically engineered for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enable accurate and precise quantification of bedaquiline and its M2 metabolite in complex biological matrices.

Molecular Formula C31H29BrN2O2
Molecular Weight 547.5 g/mol
Cat. No. B12413516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Bedaquiline-d6
Molecular FormulaC31H29BrN2O2
Molecular Weight547.5 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
InChIInChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1/i1D3,2D3
InChIKeyGOBOQBZOZDRXCQ-QMUDAMQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Desmethyl Bedaquiline-d6: Stable Isotope-Labeled Metabolite for Precise Bedaquiline Quantification


N-Desmethyl Bedaquiline-d6 (CAS: 2271264-26-5) is a deuterated analogue of N-desmethyl bedaquiline (M2), the primary circulating metabolite of the diarylquinoline antimycobacterial agent bedaquiline . This compound is a stable isotope-labeled internal standard specifically engineered for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enable accurate and precise quantification of bedaquiline and its M2 metabolite in complex biological matrices [1]. The incorporation of six deuterium atoms at defined positions creates a distinct mass shift that distinguishes it from the unlabeled analyte while preserving nearly identical physicochemical properties .

Why Unlabeled Metabolite Standards Compromise Analytical Accuracy for N-Desmethyl Bedaquiline-d6


Direct substitution of N-Desmethyl Bedaquiline-d6 with unlabeled N-desmethyl bedaquiline or non-isotopic internal standards is analytically invalid for quantitative LC-MS/MS workflows. Unlabeled standards co-elute and share identical mass transitions with the target analyte, rendering them indistinguishable and precluding accurate ion ratio normalization [1]. Furthermore, unlabeled compounds cannot correct for variable matrix effects, such as ion suppression or enhancement, which arise from co-extracted biological components like phospholipids . While structurally similar compounds may be employed as surrogates, they lack the requisite co-elution behavior and ionization response fidelity essential for robust isotope dilution mass spectrometry [2]. Only a stable isotope-labeled analog like N-Desmethyl Bedaquiline-d6 provides the matched physicochemical properties and distinct mass signature necessary to serve as a reliable internal standard, directly mitigating these sources of quantitative error .

Quantitative Differentiation of N-Desmethyl Bedaquiline-d6: Validated Performance Metrics vs. Unlabeled Analogs


Deuterium Incorporation and Mass Shift for Ion Ratio Normalization

N-Desmethyl Bedaquiline-d6 is substituted with six deuterium atoms (d6), resulting in a molecular weight increase from 541.5 g/mol for unlabeled N-desmethyl bedaquiline to 547.5 g/mol . This +6 Da mass shift creates a distinct and stable isotopic envelope that is fully resolved from the unlabeled analyte in the mass spectrometer, enabling precise and unambiguous ion ratio normalization during quantitative analysis . In contrast, unlabeled internal standards lack this mass shift and cannot be distinguished from the analyte, precluding their use in isotope dilution workflows.

Isotope Dilution Mass Spectrometry LC-MS/MS Quantitative Bioanalysis

Matrix Effect Correction Across Multiple Biological Matrices

The deuterated structure of N-Desmethyl Bedaquiline-d6 enables correction for matrix effects across diverse biological matrices including plasma, peripheral blood mononuclear cells (PBMCs), and dried blood spots (DBS) . Because the deuterated internal standard co-elutes with the unlabeled analyte, any ion suppression or enhancement caused by co-extracted matrix components affects both the analyte and internal standard to an identical degree . This precise compensation maintains the accuracy of calibration curves, whereas unlabeled standards or structurally dissimilar surrogates exhibit variable ionization responses that degrade quantitative reliability .

Bioanalysis Matrix Effects Ion Suppression

Validated Application in Clinical Dried Blood Spot (DBS) Assays

A validated LC-MS/MS multiplex assay utilizing isotopically labelled internal standards for the quantification of bedaquiline and its N-desmethyl metabolite in dried blood spots (DBS) demonstrated strong correlation with plasma-based methods [1]. The method employed a deuterated internal standard for N-desmethyl bedaquiline and achieved a correlation coefficient (r) of 0.989 (95% CI: 0.985-0.992) between DBS and plasma concentrations [2]. Furthermore, over 67% of samples showed a difference between observed and estimated plasma concentrations within 20% of their means, satisfying EMA criteria for method reproducibility and interchangeability [2].

Dried Blood Spots Therapeutic Drug Monitoring Method Validation

High Purity Specification for Reliable Internal Standard Performance

Commercially available N-Desmethyl Bedaquiline-d6 is specified with a purity of ≥96.0% (HPLC) or ≥98% (HPLC) . This high chemical purity ensures minimal interference from impurities that could compromise the accuracy of quantitative measurements or the reliability of calibration curves. In contrast, lower-purity unlabeled standards or crudely synthesized reference materials may introduce contaminants that co-elute with the analyte or internal standard, leading to biased results.

Quality Control Analytical Standards Purity Assessment

Documented Storage and Shipping Stability

N-Desmethyl Bedaquiline-d6 is specified to be stable for 3 years when stored as a powder at -20°C, and for 2 years at 4°C . It is also stable at ambient temperature for the duration of typical shipping, enabling reliable distribution without specialized cold chain logistics [1]. This documented long-term stability reduces the risk of degradation-related variability in analytical methods, particularly in multi-year pharmacokinetic studies.

Stability Logistics Cold Chain

Optimal Deployment Scenarios for N-Desmethyl Bedaquiline-d6 in Bioanalytical and Clinical Research


Clinical Pharmacokinetic Studies and Therapeutic Drug Monitoring (TDM)

The validated use of N-Desmethyl Bedaquiline-d6 as an internal standard in LC-MS/MS assays for both plasma and dried blood spots [1] makes it an indispensable tool for quantifying bedaquiline and its M2 metabolite in clinical pharmacokinetic studies and routine TDM. The high correlation (r = 0.989) between DBS and plasma methods [2] directly supports its deployment in decentralized trial settings and resource-limited healthcare environments where traditional venipuncture is impractical.

Bioequivalence and Drug Interaction Studies

The ability of N-Desmethyl Bedaquiline-d6 to precisely correct for matrix effects across multiple biological matrices is critical for generating robust and reproducible concentration-time data required in bioequivalence assessments and drug-drug interaction studies. The stable isotope label ensures that variability due to sample handling or matrix complexity is minimized, directly supporting the reliability of pharmacokinetic parameter estimation (e.g., Cmax, AUC).

Method Development and Validation for Complex Matrices

Given its documented high purity (≥96%) and well-defined mass shift (+6 Da) , N-Desmethyl Bedaquiline-d6 serves as a gold-standard internal standard for the development and validation of novel LC-MS/MS assays targeting bedaquiline and its metabolites in challenging matrices such as lung tissue or breast milk [3]. Its availability facilitates compliance with stringent FDA and EMA bioanalytical method validation guidelines.

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